molecular formula C18H15N3O7S3 B2440103 2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE CAS No. 881773-40-6

2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B2440103
CAS No.: 881773-40-6
M. Wt: 481.51
InChI Key: GORNLCTYBABBFK-UHFFFAOYSA-N
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Description

2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a tosylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl sulfonyl chloride reacts with the thiazole derivative.

    Attachment of Tosylacetamide Moiety: The final step involves the reaction of the intermediate with tosyl chloride and acetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s thiazole ring and nitrophenyl group play crucial roles in these interactions, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLBENZENESULFONYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and tosylacetamide moieties allows for versatile chemical modifications and a broad range of applications in different fields.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S3/c1-12-2-6-14(7-3-12)30(25,26)11-16(22)20-18-19-10-17(29-18)31(27,28)15-8-4-13(5-9-15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORNLCTYBABBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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